2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde
Overview
Description
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is an aromatic compound with the molecular formula C9H9NO4. It is characterized by the presence of hydroxyl, nitro, and aldehyde functional groups, making it a versatile compound in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-4,5-dimethylbenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4,5-dimethyl-3-nitrobenzoic acid.
Reduction: 2-Hydroxy-4,5-dimethyl-3-aminobenzaldehyde.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- 3-Hydroxy-4-nitrobenzaldehyde
Uniqueness
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is unique due to the presence of both methyl groups at the 4 and 5 positions, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
Biological Activity
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (CAS Number: 99358-21-1) is an aromatic compound notable for its diverse biological activities, including antimicrobial and anti-inflammatory properties. Its structure features hydroxyl, nitro, and aldehyde functional groups, which contribute to its reactivity and potential therapeutic applications.
- Molecular Formula: C₉H₉N₁O₄
- Molecular Weight: 181.17 g/mol
The compound can be synthesized through various methods, primarily involving the nitration of 2-hydroxy-4,5-dimethylbenzaldehyde using nitric and sulfuric acids under controlled conditions to enhance yield and purity.
The biological activity of this compound is attributed to its ability to interact with cellular components. The nitro group can be reduced to form reactive intermediates that may affect cellular signaling pathways, while the aldehyde group can form Schiff bases with amines, leading to biologically active derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains using the agar disc diffusion method. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 44 nM |
Escherichia coli | 42–160 µM |
Proteus mirabilis | Active at 1 mM concentration |
These findings suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. The inhibition of these enzymes leads to a reduction in pro-inflammatory mediators, showing promise for therapeutic applications in inflammatory diseases .
Anticancer Potential
Emerging research highlights the potential of this compound as an anticancer agent. It has demonstrated the ability to inhibit certain enzymes involved in cancer cell proliferation. In studies involving Colo320 cells, the compound induced apoptosis effectively, suggesting a mechanism for its anticancer activity .
Case Studies
- Study on Antileishmanial Activity : A study explored synthetic analogs related to this compound and their effectiveness against Leishmania species. The analogs showed promising results in enhancing nitric oxide production in macrophages infected with Leishmania, indicating potential applications in treating parasitic infections .
- Antibacterial Efficacy : Another study assessed the antibacterial efficacy of various nitro compounds, including this compound. The results indicated that this compound exhibited potent activity against multiple bacterial strains at non-cytotoxic concentrations, reinforcing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(4-11)9(12)8(6(5)2)10(13)14/h3-4,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXGMGDQNLSOLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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